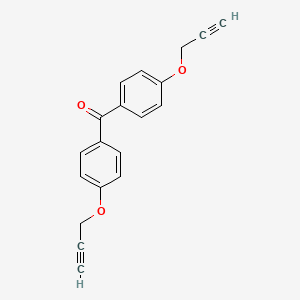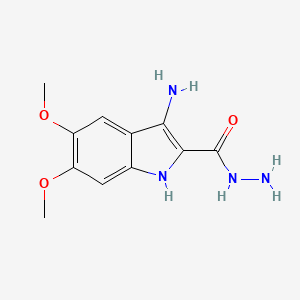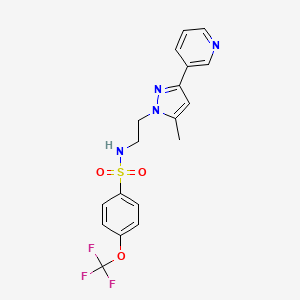![molecular formula C21H23ClN4O3S3 B2505061 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101177-24-5](/img/structure/B2505061.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, a related compound with antiprotozoal activity was synthesized and characterized in one of the studies. This related compound, a derivative of 4-(7-chloroquinolin-4-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, was created in an effort to develop new antiprotozoal agents. The synthesis involved the creation of derivatives (5-14), which were then biologically evaluated for their activity against Entamoeba histolytica and Plasmodium falciparum .
Molecular Structure Analysis
The molecular structure of a related compound, "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol," was characterized using spectroscopic techniques and confirmed by X-ray crystallographic studies. The crystallographic data revealed that the compound crystallizes in the monoclinic space group P2(1)/c, with specific cell parameters and a chair conformation for the piperidine ring. The geometry around the sulfur atom was found to be distorted from a regular tetrahedron . This information, while not about the exact compound , provides insight into the types of analyses that could be performed to understand the molecular structure of similar compounds.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the compound "(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone." However, the synthesis of related compounds typically involves condensation reactions and the use of bases such as triethylamine, as well as solvents like methylene dichloride . These methods could potentially be applied to the synthesis and further chemical reaction analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the related compounds synthesized for antiprotozoal activity were evaluated for their safety profile to host red blood cells, indicating that solubility, stability, and toxicity are important properties to consider . Additionally, the crystal structure of a similar compound provides information on its solid-state properties, such as crystallinity and molecular conformation .
科学的研究の応用
Antimicrobial Applications
Research on compounds with structural similarity to the query compound has shown potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with benzothiazole moieties and tested their antimicrobial activity, finding variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This suggests potential applications of similar compounds in developing new antimicrobial agents.
Synthesis and Biological Activity
A study by Mhaske, Shelke, Raundal, and Jadhav (2014) focused on synthesizing (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and evaluating their antimicrobial activity. Most compounds demonstrated moderate to good activity, indicating the potential of such structures in therapeutic applications (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Potential in Antipsychotic Therapy
Raviña et al. (2000) prepared and evaluated novel butyrophenones as antipsychotic agents by assessing their affinity for dopamine and serotonin receptors. Their research suggests that compounds with similar structural elements may have applications in treating psychiatric disorders, highlighting the importance of conformational structure in their activity (Raviña et al., 2000).
Antiprotozoal Activity
Ansari et al. (2017) synthesized derivatives of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone and evaluated them for antiprotozoal activity. Several compounds showed promising activity against Entamoeba histolytica and Plasmodium falciparum, demonstrating the potential of such molecules in developing new antiprotozoal agents (Ansari et al., 2017).
作用機序
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound could have similar targets, but without specific research, it’s hard to say definitively.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target were a protein, the compound might bind to the protein and alter its function. The presence of a piperazine ring and a thiophene ring could potentially enhance the compound’s ability to interact with its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the compound’s bioavailability and distribution in the body.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound had anti-inflammatory activity, it might reduce inflammation in the body .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound’s solubility could affect its distribution in the body and its stability could be affected by temperature and pH .
特性
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S3/c1-14-6-7-15(22)19-18(14)23-21(31-19)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)17-5-3-13-30-17/h3,5-7,13,16H,2,4,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIWRGSBEWDOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)



![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)


![5,8-Dioxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2504998.png)

